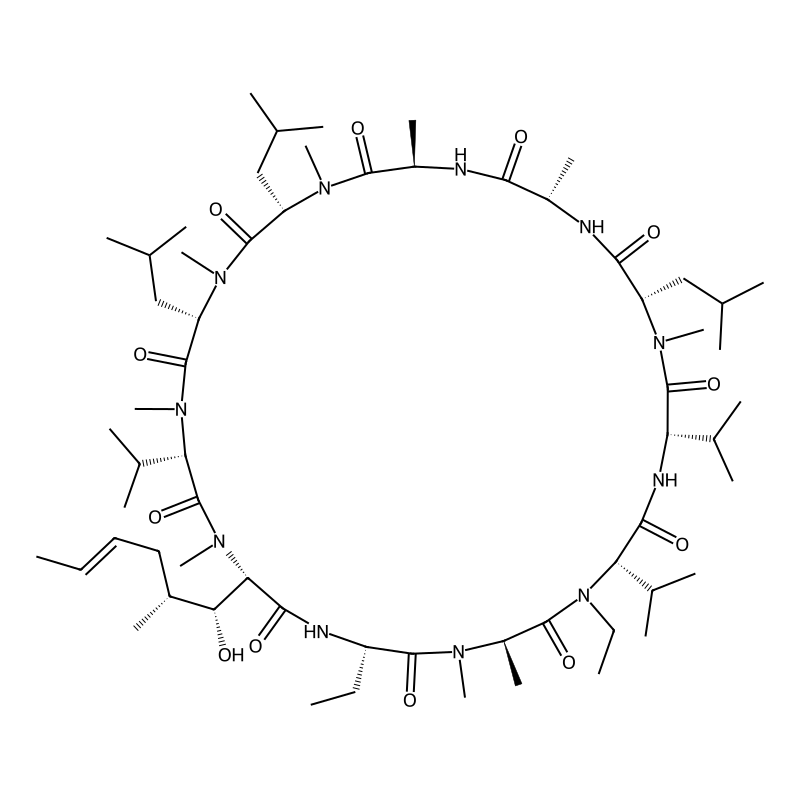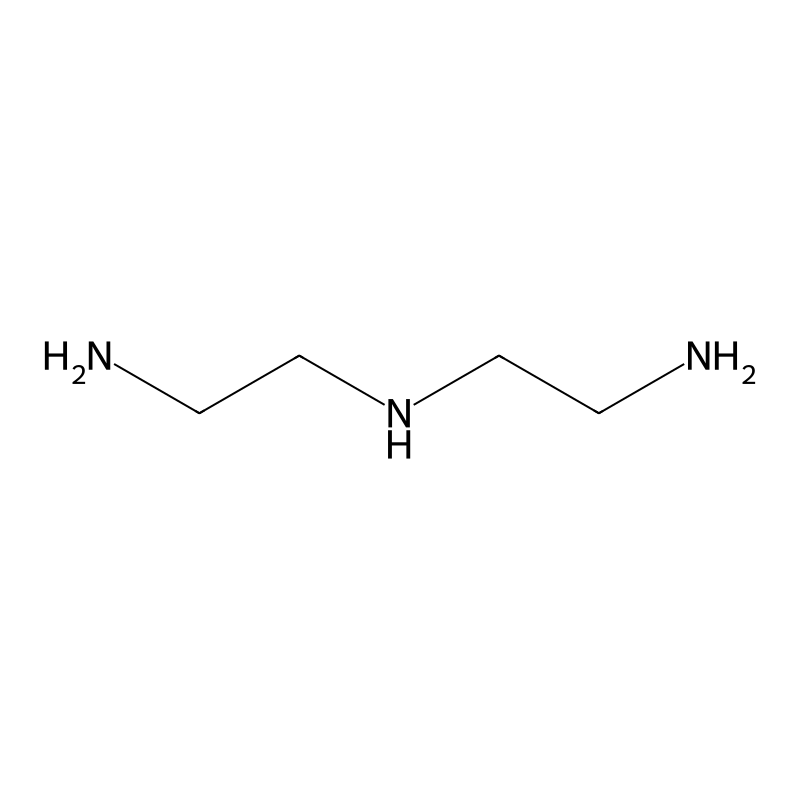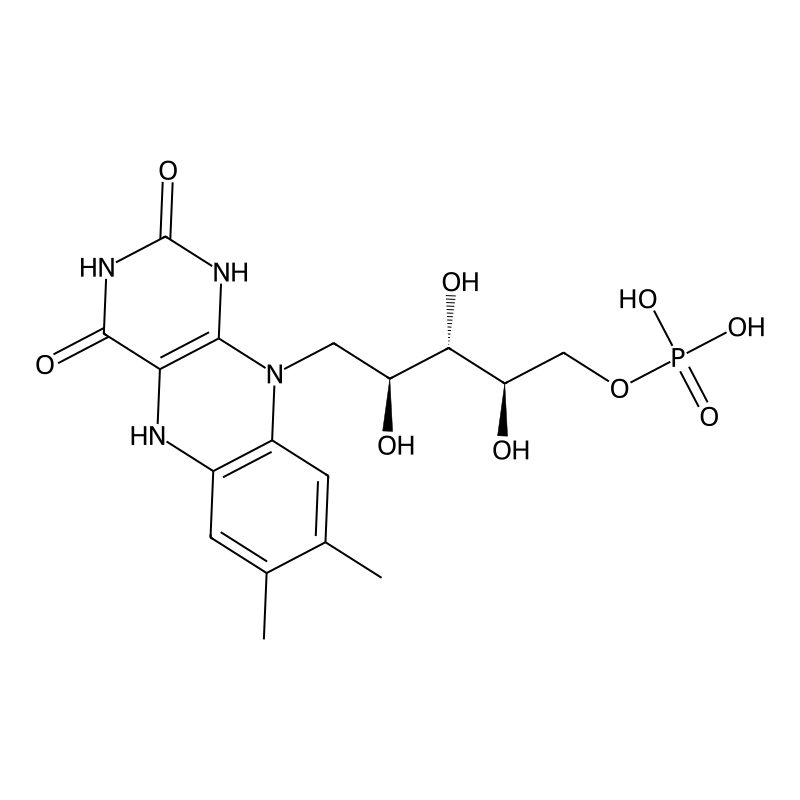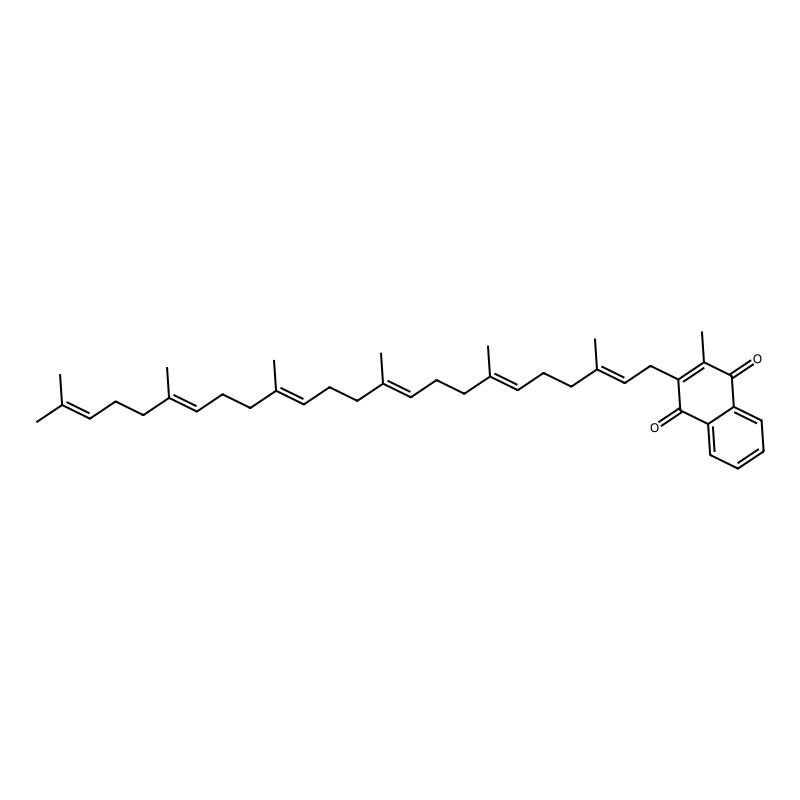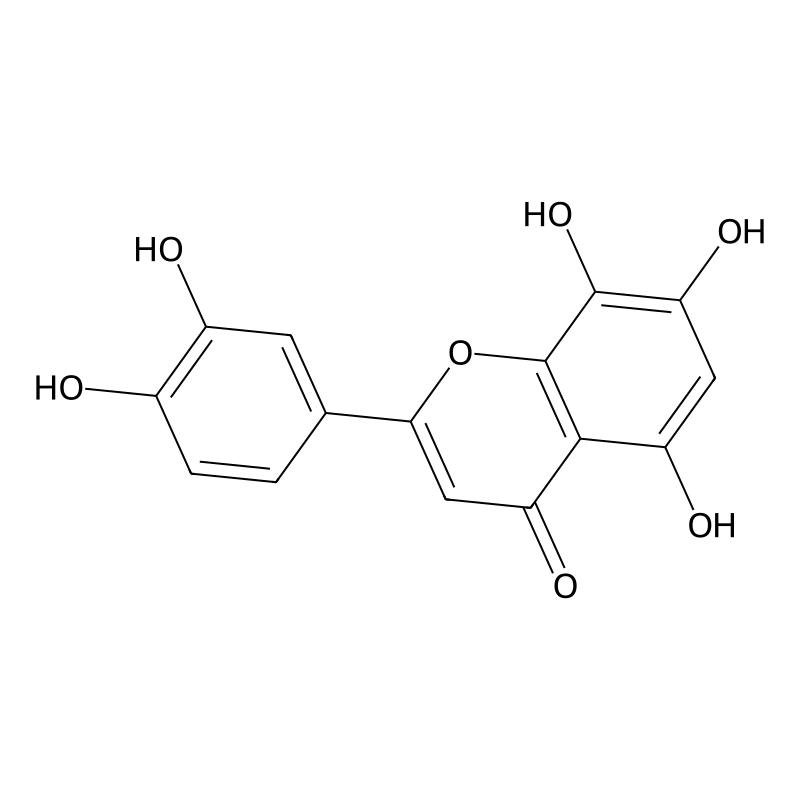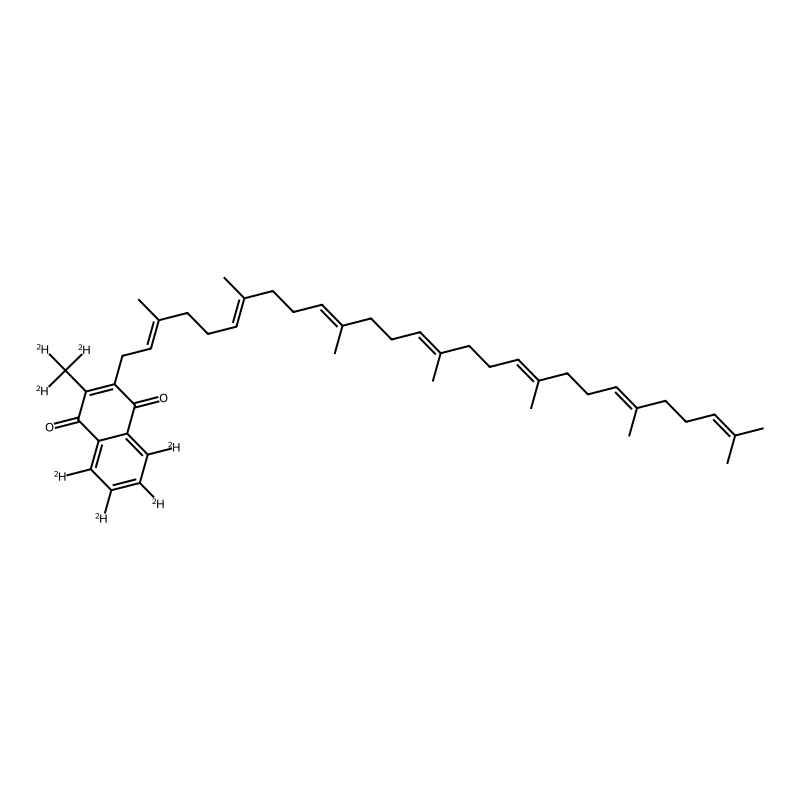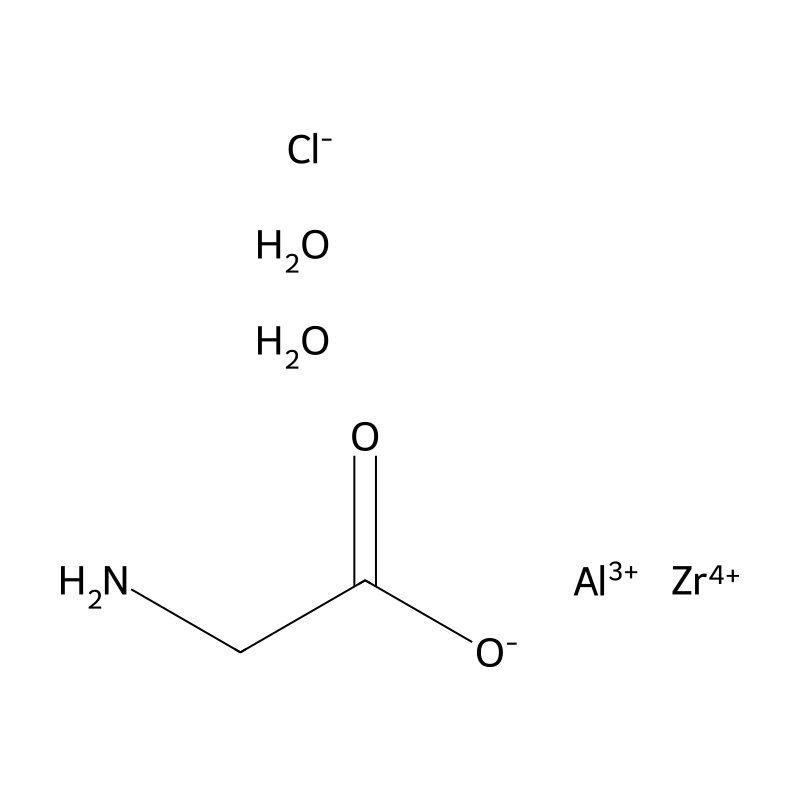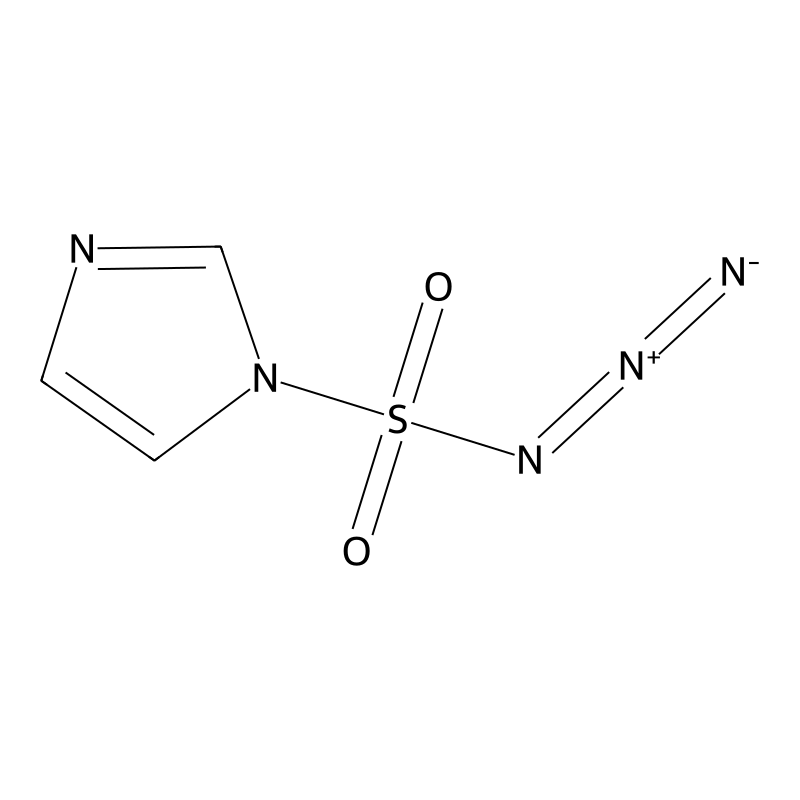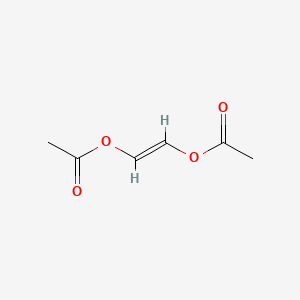4-(trifluoromethoxy)aniline Hydrochloride
Catalog No.
S1897191
CAS No.
42823-24-5
M.F
C7H7ClF3NO
M. Wt
213.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
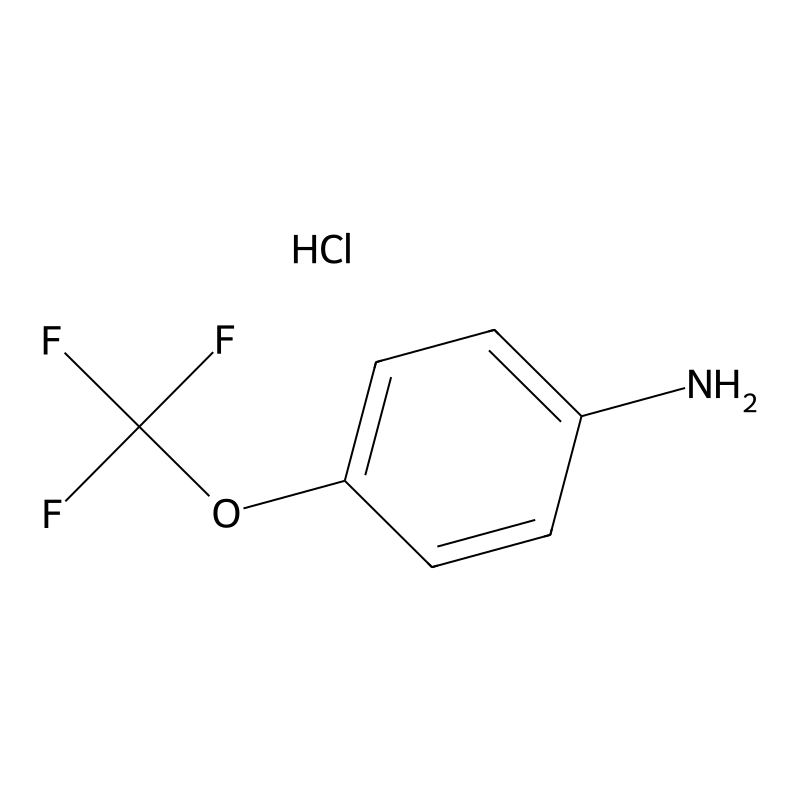
Content Navigation
CAS Number
42823-24-5
Product Name
4-(trifluoromethoxy)aniline Hydrochloride
IUPAC Name
4-(trifluoromethoxy)aniline;hydrochloride
Molecular Formula
C7H7ClF3NO
Molecular Weight
213.58 g/mol
InChI
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H
InChI Key
JKQIMISQMPPBGR-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1N)OC(F)(F)F.Cl
Canonical SMILES
C1=CC(=CC=C1N)OC(F)(F)F.Cl
Synthesis of Liquid Crystals
- 4-(TFMA)HCl has been used as a precursor in the synthesis of side-group liquid crystals with fluorine-containing mesogens. These liquid crystals possess unique properties that make them valuable for applications in display technologies and photonics. Source: Synthesis and Characterization of Novel Side-Group Liquid Crystalline Polymethacrylates with Fluorine-Containing Mesogens:
Development of Functional Molecules
- Researchers have employed 4-(TFMA)HCl in the preparation of derivatives of 3-(quinolin-3-yl)acrylates. These derivatives are molecules with potential applications in the development of new drugs and materials. Source: Synthesis and Photoisomerization Properties of 3-(Quinolin-3-yl)acrylate Derivatives
Exploration of Organic Reactions
- -(TFMA)HCl serves as a building block in the synthesis of novel Schiff base compounds. The creation of these Schiffs bases involves condensation with pyridinecarboxaldehydes and helps researchers explore organic reaction mechanisms. Source: Synthesis and Characterization of Novel Schiff Bases Derived from 4-(Trifluoromethoxy)Aniline and Various Pyridinecarboxaldehydes
Origin and Significance:
Molecular Structure Analysis
The key features of the molecule include:
- Aromatic ring: The core structure is a benzene ring with six carbon atoms arranged in a hexagonal shape.
- Amino group (NH2): Attached to the para position of the ring, the amino group provides a reactive site for further chemical modifications.
- Trifluoromethoxy group (-OCF3): This electron-withdrawing group bonded to the para position influences the electronic properties of the molecule.
- Hydrochloride salt (HCl): The presence of HCl makes the compound ionic, enhancing its solubility in polar solvents like water.
Chemical Reactions Analysis
4-(Trifluoromethoxy)aniline Hydrochloride participates in various organic reactions. Here are some examples:
- Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing trifluoromethoxy group activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. For instance, it can react with strong nucleophiles like amines to form new C-N bonds [3].
- Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines, respectively [3].
Synthesis
Physical And Chemical Properties Analysis
- Appearance: White to off-white crystalline solid [1, 2].
- Melting point: No data readily available.
- Boiling point: No data readily available.
- Solubility: Soluble in water, methanol, and dimethylformamide (DMF) [1].
- Stability: Stable under normal storage conditions [1, 2].
4-(Trifluoromethoxy)aniline Hydrochloride itself is not known to have a specific biological mechanism of action. Its primary function is as a precursor for the synthesis of more complex molecules that may have specific biological activities depending on their structure.
- Safety information: 4-(Trifluoromethoxy)aniline Hydrochloride can be irritating to the skin and eyes [1, 2].
- Precautionary measures: Standard laboratory safety protocols should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [1, 2].
Data source:
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
